Synthetic Intermediacy in AKT Inhibitor Patents: 5-Phenylfuro[2,3-d]pyrimidin-4(3H)-one as the Exclusive N-3 Functionalization Substrate
In US Patent 9,156,853 B2 (Almac Discovery), 5-phenylfuro[2,3-d]pyrimidin-4(3H)-one is the mandatory starting material for synthesizing 5-phenyl-3-(2,2,2-trifluoroethyl)furo[2,3-d]pyrimidin-4(3H)-one, the key intermediate en route to clinical-stage AKT inhibitors bearing 6-(4-(1-amino-3-hydroxycyclobutyl)phenyl) substitution [1]. The patent explicitly uses 2.00 g (9.42 mmol) of the title compound with Cs₂CO₃ and CF₃CH₂I in DMF at 70–100 °C to achieve N-3 trifluoroethylation, yielding 730 mg (26%) of the alkylated product [1]. In contrast, the unsubstituted parent furo[2,3-d]pyrimidin-4(3H)-one (CAS 186454-69-3) lacks the C-5 phenyl required for the downstream 6-position Suzuki coupling and cannot serve as a replacement in this synthetic sequence . No alternative starting material is described in the patent for accessing this compound series.
| Evidence Dimension | Synthetic utility for AKT inhibitor N-3 alkylation |
|---|---|
| Target Compound Data | 2.00 g (9.42 mmol) → 730 mg (26% yield) of N-trifluoroethyl product under patent conditions |
| Comparator Or Baseline | Furo[2,3-d]pyrimidin-4(3H)-one (unsubstituted parent): cannot undergo the requisite N-3 alkylation/6-functionalization sequence due to absence of C-5 phenyl directing group |
| Quantified Difference | Exclusive synthetic competency; no alternative substrate identified in patent literature for this transformation series |
| Conditions | Cs₂CO₃, DMF, CF₃CH₂I, 70 °C (18 h) then 100 °C (5 h), N₂ atmosphere; purification by SiO₂ chromatography (0–50% EtOAc/cyclohexane) |
Why This Matters
Procurement of 5-phenylfuro[2,3-d]pyrimidin-4(3H)-one is a prerequisite for reproducing the patented AKT inhibitor synthetic route; the unsubstituted parent compound is chemically and functionally non-interchangeable in this context.
- [1] Almac Discovery Ltd. (2015). AKT inhibitor compounds for treatment of cancer. US Patent 9,156,853 B2. Example 1, Steps 1–3. View Source
